BenchChemオンラインストアへようこそ!

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Medicinal chemistry Building block differentiation Functional group diversity

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS 1824023-72-4) is a Boc-protected, trisubstituted piperidine building block bearing a 4-hydroxyl group, a 3-hydroxymethyl group, and a quaternary 3-methyl substituent on the piperidine ring. Its molecular formula is C₁₂H₂₃NO₄ (MW 245.32), and vendor-reported purity ranges from 95% to 98%.

Molecular Formula C12H23NO4
Molecular Weight 245.319
CAS No. 1824023-72-4
Cat. No. B2897214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
CAS1824023-72-4
Molecular FormulaC12H23NO4
Molecular Weight245.319
Structural Identifiers
SMILESCC1(CN(CCC1O)C(=O)OC(C)(C)C)CO
InChIInChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-5-9(15)12(4,7-13)8-14/h9,14-15H,5-8H2,1-4H3
InChIKeyIZJSVSAOBROXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS 1824023-72-4): Structural Identity, Physicochemical Profile, and In-Class Positioning


tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS 1824023-72-4) is a Boc-protected, trisubstituted piperidine building block bearing a 4-hydroxyl group, a 3-hydroxymethyl group, and a quaternary 3-methyl substituent on the piperidine ring . Its molecular formula is C₁₂H₂₃NO₄ (MW 245.32), and vendor-reported purity ranges from 95% to 98% . Computational predictions indicate a topological polar surface area (TPSA) of 70 Ų, a calculated LogP of approximately 0.99, two hydrogen-bond donors, and four hydrogen-bond acceptors . The compound belongs to the N-Boc-4-hydroxypiperidine chemical class—a scaffold widely employed in medicinal chemistry for constructing CNS-active agents, kinase inhibitors, and chemokine receptor antagonists [1]. However, the unique combination of three substituents—two distinct hydroxyl handles plus a quaternary methyl center—distinguishes it from all simpler mono- or disubstituted N-Boc-piperidine analogs available in commercial catalogs . It is supplied exclusively for research and further manufacturing use, not for direct human application .

Why Close Analogs of tert-Butyl 4-Hydroxy-3-(Hydroxymethyl)-3-Methylpiperidine-1-Carboxylate Cannot Be Interchanged Without Risking Synthetic Route Redesign


Generic substitution within the N-Boc-piperidine family is not chemically equivalent because differences in the number, type, and position of ring substituents produce discrete vectors for downstream functionalization and distinct physicochemical signatures. The target compound (CAS 1824023-72-4) carries both a secondary alcohol at C-4 and a primary alcohol at C-3–hydroxymethyl, alongside a quaternary C-3 methyl group; each of its closest commercially available analogs lacks at least one of these three features . Substituting with tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS 406212-48-4) sacrifices the C-4 hydroxyl handle and reduces TPSA from 70 to ~50 Ų, altering hydrogen-bonding capacity . Substituting with tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 181269-70-5) removes the hydroxymethyl group entirely, reducing molecular weight by ~30 Da and eliminating a primary alcohol derivatization site . The des-methyl analog (CAS 849767-19-7) retains both hydroxyl groups but loses the quaternary 3-methyl stereocenter, which may be critical for conformational preorganization in target binding . These are not trivial distinctions: in multi-step medicinal chemistry campaigns, the absence of a single functional handle can necessitate complete route redesign, introduce additional protecting-group steps, or yield a different stereochemical outcome at the quaternary center [1]. Therefore, procurement specifications must match the exact CAS number to the intended synthetic sequence.

Quantitative Differentiation Evidence: tert-Butyl 4-Hydroxy-3-(Hydroxymethyl)-3-Methylpiperidine-1-Carboxylate vs. Closest Analogs


Dual Hydroxyl Functionality Plus Quaternary Methyl: Unique Substitution Pattern Among N-Boc-4-Hydroxypiperidine Analogs

The target compound (CAS 1824023-72-4) is the only commercially listed N-Boc-piperidine that simultaneously carries a secondary 4-OH group, a primary 3-CH₂OH group, and a quaternary 3-CH₃ substituent on the same six-membered ring . Its closest analogs each lack one or more of these features: CAS 406212-48-4 lacks the 4-OH; CAS 181269-70-5 lacks the 3-CH₂OH; CAS 849767-19-7 lacks the 3-CH₃; and CAS 1824290-29-0 places the hydroxymethyl at C-4 rather than C-3 and lacks the 4-OH . This substitution pattern provides two chemically distinct hydroxyl handles (primary vs. secondary alcohol) with predictable differential reactivity—the primary alcohol at the 3-hydroxymethyl position is expected to be more reactive toward esterification, oxidation, or mesylation than the secondary 4-OH —enabling sequential, orthogonal derivatization without additional protecting-group manipulations.

Medicinal chemistry Building block differentiation Functional group diversity

Predicted Topological Polar Surface Area (TPSA) of 70 Ų Distinguishes the Target from Single-Hydroxyl Analogs (TPSA ~50 Ų)

Computational predictions from ChemScene and ChemSrc databases provide quantitative TPSA and LogP values that differentiate the target compound from its analogs . The target compound (CAS 1824023-72-4) has a calculated TPSA of 70 Ų, which is 20.23 Ų (40.6%) higher than the single-hydroxyl analogs CAS 406212-48-4 and CAS 181269-70-5 (both TPSA = 49.77 Ų) . This difference places the target compound closer to the upper boundary of the traditional Veber oral bioavailability TPSA threshold of 140 Ų when incorporated into larger drug-like molecules, translating to an incremental but potentially meaningful shift in hydrogen-bonding capacity [1]. The LogP of the target compound (0.99) is 0.96 log units lower than that of CAS 406212-48-4 (LogP = 1.95), indicating a ~9-fold increase in relative hydrophilicity attributable to the additional 4-OH group .

Physicochemical profiling Drug-likeness prediction Permeability optimization

Vendor-Supplied Purity Specifications: Available at ≥95% to ≥98% with Cold-Chain Storage Requirement (2–8°C)

Multiple independent vendors report purity specifications for CAS 1824023-72-4: MolCore lists NLT 98% ; ChemSrc lists 98.0% ; ChemScene lists 95+% ; Chemenu lists 95%+ ; and Fluorochem (via YmiLab) lists 95.0%+ . All vendors specify refrigerated storage at 2–8°C in sealed, dry conditions . This cold-chain requirement is consistent across vendors and distinguishes the compound from the more stable, room-temperature-storable mono-hydroxyl analogs such as CAS 406212-48-4 and CAS 181269-70-5, which are typically stored at ambient temperature . The compound carries GHS hazard statements H302-H315-H319-H335 (Warning), indicating acute oral toxicity, skin irritation, eye irritation, and respiratory irritation .

Quality specification Procurement criteria Storage compliance

Quaternary C-3 Methyl Stereocenter: Conformational Preorganization for Target Binding vs. Non-Quaternary Analogs

The target compound contains a quaternary sp³ carbon at the 3-position of the piperidine ring (C-3 bearing CH₃, CH₂OH, and two ring bonds), creating a fixed stereocenter that restricts conformational freedom . This quaternary center is absent in CAS 849767-19-7 (which has only a tertiary C-3 carbon bearing CH₂OH and H) and in all other comparators except CAS 406212-48-4 (which also has a quaternary 3-CH₃ but lacks the 4-OH) . Quaternary stereocenters on saturated heterocycles are recognized in medicinal chemistry as privileged structural motifs that can preorganize a scaffold into a bioactive conformation, reduce the entropic penalty of target binding, and improve metabolic stability by shielding adjacent functional groups [1][2]. In the 4-hydroxypiperidine class specifically, the tilt angle of the piperidine ring relative to appended aromatic pharmacophores has been shown to be a critical determinant of CCR1 receptor antagonist potency in SAR studies [3].

Stereochemistry Conformational restriction Structure-based design

Contextual Class Evidence: 4-Hydroxypiperidine Scaffolds Are Privileged in CCR1 Antagonism and Kinase Inhibition—Substitution Pattern Critically Modulates Potency

Although no published SAR study directly evaluates CAS 1824023-72-4 in a biological assay, the broader 4-hydroxypiperidine class has demonstrated validated pharmacological relevance. A novel series of 4-hydroxypiperidines was discovered by HTS to potently inhibit MIP-1α and RANTES binding to recombinant human CCR1 chemokine receptor [1]. In the p38 MAP kinase inhibitor field, SAR studies on 4-hydroxypiperidine and hydroxyalkyl-substituted heterocycles established that both the presence and position of hydroxyl/hydroxyalkyl substituents on the piperidine ring directly modulate inhibitory potency [2]. Separately, 4-hydroxypiperidine derivatives have been extensively employed as intermediates for synthesizing NMDA receptor subtype-selective antagonists, mineralocorticoid receptor antagonists, and muscarinic receptor antagonists for Alzheimer's disease [3]. These class-level precedents establish that substitution pattern on the N-Boc-4-hydroxypiperidine core—precisely the variable that distinguishes CAS 1824023-72-4 from its analogs—is a validated determinant of biological activity and target selectivity [4].

CCR1 antagonism Kinase inhibition Structure-activity relationships

Evidence-Backed Application Scenarios for tert-Butyl 4-Hydroxy-3-(Hydroxymethyl)-3-Methylpiperidine-1-Carboxylate (CAS 1824023-72-4)


Medicinal Chemistry: Sequential Orthogonal Derivatization of a Quaternary Piperidine Scaffold for CNS-Targeted Probe Synthesis

In early-stage CNS drug discovery, building blocks that enable efficient parallel derivatization are critical for SAR exploration. CAS 1824023-72-4 provides two chemically distinct hydroxyl handles (primary 3-CH₂OH and secondary 4-OH) on a quaternary-methyl-substituted piperidine core . The differential reactivity of primary vs. secondary alcohols allows sequential functionalization—e.g., selective oxidation or esterification of the primary alcohol followed by etherification or carbamoylation of the secondary alcohol—without requiring orthogonal protecting groups . The quaternary 3-methyl group simultaneously provides conformational restriction, which may reduce the entropic penalty of target binding and improve metabolic stability relative to non-quaternary analogs [1]. This scenario is supported by class-level evidence that 4-hydroxypiperidine substitution patterns critically modulate potency in CCR1 antagonism and p38 kinase inhibition [2][3].

Fragment-Based Drug Discovery (FBDD): A High-Functional-Group-Density Fragment for Growing into Lead-Like Chemical Space

The target compound (MW 245.32) sits at the boundary between fragment and lead-like chemical space. With a calculated TPSA of 70 Ų and LogP of 0.99, it offers a balanced polarity profile suitable as a fragment starting point for growing into drug-like molecules within the Veber oral bioavailability space (TPSA ≤ 140 Ų) . The presence of four hydrogen-bond acceptor atoms and two hydrogen-bond donor atoms provides multiple vectors for target engagement, while the Boc protecting group maintains synthetic tractability through multi-step elaboration [1]. Compared with the simpler N-Boc-4-hydroxypiperidine (TPSA ~50 Ų, 1 H-donor), the target compound contributes an additional 20 Ų of polar surface area and one additional H-bond donor, which may be advantageous for enhancing solubility and reducing off-target lipophilic interactions when elaborated into lead compounds [2].

Stereochemically Defined Intermediate for Chiral Drug Substance Synthesis

The quaternary C-3 carbon of CAS 1824023-72-4 constitutes a fixed stereocenter that can serve as a chiral relay point in asymmetric synthesis . In contrast to CAS 849767-19-7 (which lacks the 3-methyl group and therefore has no fixed stereochemistry at C-3), the target compound provides a pre-installed stereogenic quaternary center . When procured as a single enantiomer (or utilized in stereoselective transformations), this feature can enable the construction of enantiomerically enriched drug substance intermediates without requiring chiral resolution steps later in the synthetic sequence [1]. The 4-hydroxypiperidine scaffold has established precedent in stereodivergent synthetic approaches where the ring substitution pattern dictates the accessible stereochemical outcome [2]. This scenario is most relevant to pharmaceutical development programs targeting chiral CNS agents, chemokine receptor modulators, or kinase inhibitors where absolute stereochemistry is a critical quality attribute [3].

Chemical Biology: Bifunctional Probe Construction via Chemoselective Conjugation

The orthogonal reactivity of the two hydroxyl groups in CAS 1824023-72-4 makes it suitable for constructing bifunctional chemical biology probes. The primary 3-CH₂OH can be selectively functionalized with a biotin tag, fluorophore, or photoaffinity label via esterification or carbamate formation, while the secondary 4-OH can be subsequently derivatized with a target-binding pharmacophore or a second reporter group . The quaternary 3-methyl group provides a steric barrier that may help orient the two conjugated moieties in distinct spatial vectors, potentially reducing intramolecular quenching or steric interference [1]. The Boc group can be removed under mild acidic conditions (TFA) to reveal the free piperidine amine for further conjugation or salt formation [2]. This application scenario leverages the unique dual-hydroxyl architecture that is not available in any of the four closest commercially available analogs [3].

Quote Request

Request a Quote for tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.